8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(26(28-29-27)20-10-8-18(2)9-11-20)17-30(25)16-19-6-5-7-21(14-19)31-3/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFASMKGZJIFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield pyrazoline derivatives.
Scientific Research Applications
8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Modifications and Physicochemical Properties
The table below compares substituents and computed properties of the target compound with analogues:
Key Observations :
- Lipophilicity : The target compound (XLogP3 = 4.9) is slightly less lipophilic than its 8-methyl analogue (XLogP3 = 5.2) due to the ethoxy group’s polar oxygen .
- Steric Effects : The 3-(4-methylphenyl) group in the target compound provides steric bulk similar to 3-phenyl derivatives but with enhanced hydrophobicity .
Anticancer and Anti-inflammatory Activity
Pyrazolo[4,3-c]quinolines with electron-donating groups (e.g., methoxy, ethoxy) at position 8 exhibit enhanced anticancer activity by intercalating DNA or inhibiting kinases. For example:
- The 8-ethoxy group in the target compound may improve metabolic stability over 8-methyl analogues, as seen in related compounds with prolonged half-lives .
- 5-Benzyl substitutions influence receptor affinity. The 3-methoxybenzyl group in the target compound may confer selectivity toward serotonin or benzodiazepine receptors compared to 4-methylbenzyl derivatives .
Receptor Binding Profiles
- Neurotensin Receptor 1 (NTR1): The analogue 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline (from ) shows potent NTR1 agonism (EC₅₀ = 10 µM), attributed to its 7,8-dimethoxy and 4-fluorophenyl groups. The target compound’s 8-ethoxy and 3-(4-methylphenyl) groups may reduce NTR1 affinity but enhance selectivity for other GPCRs .
- Benzodiazepine Receptors: CGS-9896, a pyrazoloquinoline with a 5-(4-chlorophenyl) group, exhibits anxiolytic effects. The target compound’s 5-(3-methoxybenzyl) substituent could modulate GABAergic activity differently due to altered steric and electronic profiles .
Biological Activity
8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. The unique structural features of this compound, including various substituents, enhance its reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.50 g/mol. The compound features a pyrazole ring fused to a quinoline structure, characterized by multiple substituents that enhance its biological activity.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H25N3O2 |
| Molecular Weight | 425.50 g/mol |
| CAS Number | 866588-56-9 |
Biological Activities
Research indicates that pyrazoloquinoline derivatives exhibit significant biological activities. Specific studies have focused on the following areas:
1. Anti-inflammatory Activity
This compound has been evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Such inhibition is indicative of anti-inflammatory potential.
2. Anti-cancer Properties
Preliminary studies suggest that this compound may interact with various biological targets associated with cancer cell proliferation and survival. Interaction studies have shown effective binding to specific enzymes and receptors involved in cancer pathways.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production in RAW 264.7 cells | |
| Anti-cancer | Binding to cancer-related enzymes/receptors |
The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It could modulate receptor activity, affecting cell signaling pathways crucial for proliferation and inflammation.
Case Studies
Several studies have investigated the biological activity of similar compounds within the pyrazoloquinoline class. Notably:
- Study on Pyrazolo[4,3-c]quinolines : A series of derivatives were synthesized and tested for anti-inflammatory properties, demonstrating significant inhibition of inflammatory markers.
- Cancer Cell Line Studies : Compounds structurally related to this compound were assessed against various cancer cell lines, showing promising cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
